molecular formula C9H16O2 B11951934 1,2,2-Trimethylcyclopentanecarboxylic acid CAS No. 464-50-6

1,2,2-Trimethylcyclopentanecarboxylic acid

Cat. No.: B11951934
CAS No.: 464-50-6
M. Wt: 156.22 g/mol
InChI Key: RCRXFUAPDZIXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2-Trimethylcyclopentanecarboxylic acid can be synthesized through the chlorination of camphor in tetrachloromethane, followed by the splitting of the resulting compound with excess potassium hydroxide in the presence of tert-butanol and water . This method is suitable for producing the compound in a laboratory setting.

Industrial Production Methods

There is limited information available on the industrial production methods for this compound. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trimethylcyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,2-Trimethylcyclopentanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,2-Trimethylcyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,2-Trimethylcyclopentanecarboxylic acid is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for research and development in various scientific fields .

Properties

CAS No.

464-50-6

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1,2,2-trimethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H16O2/c1-8(2)5-4-6-9(8,3)7(10)11/h4-6H2,1-3H3,(H,10,11)

InChI Key

RCRXFUAPDZIXLS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1(C)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.